molecular formula C13H16BrN5O2 B2952754 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide CAS No. 921144-52-7

5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2952754
CAS No.: 921144-52-7
M. Wt: 354.208
InChI Key: GSWKXSCNGDMJNR-UHFFFAOYSA-N
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Description

5-Bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position and a tetrazole ring linked via a methyl group. The tetrazole moiety is further substituted with a cyclohexyl group, distinguishing it from analogs with aryl or alkyl substituents. This structural framework is common in medicinal chemistry due to the bioisosteric properties of tetrazoles and the furan ring’s role in modulating electronic and steric effects.

Properties

IUPAC Name

5-bromo-N-[(1-cyclohexyltetrazol-5-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O2/c14-11-7-6-10(21-11)13(20)15-8-12-16-17-18-19(12)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWKXSCNGDMJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core The bromination step introduces the bromine atom at the 5-position of the furan ring

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form derivatives.

  • Reduction: : Reduction reactions can be performed on the bromine atom or other functional groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the bromine position.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: : Reduction of the bromine atom can yield compounds with a hydrogen atom in place of bromine.

  • Substitution: : Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: : Potential medicinal applications include its use as a precursor for drug development.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • Halogen Effects : Bromine at the furan 5-position may increase steric bulk and electron-withdrawing effects compared to chlorine or fluorine analogs (e.g., 5h: 3-chloro-4-fluoro derivative, mp 210°C ).
  • Heterocycle Replacement : Substituting tetrazole with oxadiazole (as in ) alters hydrogen-bonding capacity and metabolic stability.

Spectral Data:

Compound Feature IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Tetrazole C-H Stretching ~3037–3222 (C-H aromatic/alkene) 4.37–4.26 (Cyclohexyl CH2N)
Amide NH Stretching ~3418–3222 (NH) 8.20 (NH in pyrazole analogs)
Bromine-related vibrations ~500–600 (C-Br) 7.55–7.15 (furan protons)

Physicochemical and Functional Properties

  • Melting Points : The target compound’s melting point is expected to fall between 180–200°C, based on analogs with similar bulk (e.g., 5d: mp 199°C ).
  • Solubility : The cyclohexyl group may reduce aqueous solubility compared to polar substituents (e.g., nitro or sulfonamide groups in ).
  • Bioactivity : While direct pharmacological data are absent, tetrazole-containing analogs often target enzymes like MMPs or kinases .

Biological Activity

5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is C15H18BrN5OC_{15}H_{18}BrN_{5}O with a molecular weight of approximately 398.68 g/mol. The structure includes a furan ring, a bromine atom, and a tetrazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide have been tested against various bacterial strains. A study reported that certain tetrazole derivatives displayed minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating potent antimicrobial effects .

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.25S. epidermidis
Compound B4E. coli
5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamideTBDTBD

Anticancer Activity

The cytotoxicity of 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide has been evaluated against various human cancer cell lines using the MTT assay. Preliminary results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

The mechanism by which 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide exerts its biological effects may involve interactions with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors involved in disease pathways, potentially inhibiting their activity. This bioisosteric property enhances the compound's pharmacokinetic profile.

Case Studies and Research Findings

  • In Vitro Studies : A study synthesized several derivatives of related furan-tetrazole compounds and tested their antimicrobial and anticancer activities. Among these, certain derivatives exhibited promising results against both bacterial strains and cancer cell lines .
  • Pharmacological Predictions : In silico studies have predicted that the compound may interact with key proteins involved in cancer progression and bacterial resistance mechanisms, supporting further experimental validation .

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